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3-ethoxy-N-ethylcyclobutan-1-amine

Catalog No.
S13858412
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethoxy-N-ethylcyclobutan-1-amine

Product Name

3-ethoxy-N-ethylcyclobutan-1-amine

IUPAC Name

3-ethoxy-N-ethylcyclobutan-1-amine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-3-9-7-5-8(6-7)10-4-2/h7-9H,3-6H2,1-2H3

InChI Key

IVVVSATVJRBXMO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)OCC

3-Ethoxy-N-ethylcyclobutan-1-amine is a cyclic amine compound characterized by its unique cyclobutane ring structure combined with an ethoxy and an ethyl substituent. Its molecular formula is C8H15NOC_8H_{15}NO and it features a cyclobutane ring, which contributes to its distinctive chemical properties. The presence of the ethoxy group enhances its solubility in organic solvents, making it suitable for various applications in organic chemistry and pharmaceuticals.

  • Alkylation: This compound can participate in alkylation reactions, where it reacts with alkyl halides to form higher-order amines. The reaction generally favors the formation of quaternary ammonium salts when reacting with tertiary alkyl halides .
  • Acylation: It can also undergo acylation via nucleophilic acyl substitution, resulting in the formation of amides when treated with acid chlorides or anhydrides .
  • Hofmann Elimination: In this reaction, 3-ethoxy-N-ethylcyclobutan-1-amine can be converted into alkenes by first forming a quaternary ammonium salt, which is then subjected to elimination conditions .

The synthesis of 3-ethoxy-N-ethylcyclobutan-1-amine can be approached through several methods:

  • Cyclization Reactions: Starting from an appropriate precursor such as an ethyl-substituted amine and an ethylene glycol derivative, cyclization can be achieved under acidic or basic conditions to form the cyclobutane ring.
  • Ethoxylation: The introduction of the ethoxy group can be accomplished through nucleophilic substitution reactions using ethyl bromide or ethyl iodide with a suitable base.
  • Reduction Reactions: If starting from a ketone or aldehyde precursor, reduction methods (e.g., using lithium aluminum hydride) may yield the desired amine product.

These synthetic pathways highlight the versatility and potential for modification of 3-ethoxy-N-ethylcyclobutan-1-amine for various applications in research and industry.

3-Ethoxy-N-ethylcyclobutan-1-amine has potential applications in:

  • Pharmaceutical Development: Its unique structure may lend itself to the development of new therapeutic agents targeting neurological disorders.
  • Organic Synthesis: As a building block, it can serve as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-ethoxy-N-ethylcyclobutan-1-amine. Here are some notable examples:

Compound NameStructure TypeKey Features
3-Ethoxy-N-methylcyclobutan-1-amineCyclobutane derivativeContains a methyl group instead of an ethyl group
N-EthylcyclobutanamineCyclobutane derivativeLacks the ethoxy group; simpler structure
2-Ethoxyphenyl-N-methylamineAromatic amineFeatures an aromatic ring; different reactivity

Uniqueness of 3-Ethoxy-N-Ethylcyclobutan-1-Amine

The uniqueness of 3-ethoxy-N-ethylcyclobutan-1-amine lies in its combination of cyclic structure and ethoxy substitution, which may impart distinct solubility and reactivity properties compared to other similar compounds. This makes it a candidate for specialized applications in both synthetic chemistry and pharmacology. Further research into its properties could uncover novel uses and advantages over structurally related compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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